molecular formula C18H13F2N3O4 B11294246 N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11294246
M. Wt: 373.3 g/mol
InChI Key: WODRALVQFXPLKV-UHFFFAOYSA-N
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Description

    N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a mouthful, so let’s break it down:

  • This compound may have applications in drug discovery due to its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

      Reactivity: The compound’s aromatic rings can undergo various reactions

      Common Reagents and Conditions:

      Major Products: These reactions could yield various derivatives with modified substituents.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore this compound as a potential drug candidate due to its unique structure.

      Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

      Materials Science: It could serve as a building block for functional materials.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight the distinct features of N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide compared to these analogs.

    Properties

    Molecular Formula

    C18H13F2N3O4

    Molecular Weight

    373.3 g/mol

    IUPAC Name

    N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

    InChI

    InChI=1S/C18H13F2N3O4/c1-27-12-5-3-11(4-6-12)23-17(25)13(9-21-18(23)26)16(24)22-15-7-2-10(19)8-14(15)20/h2-9H,1H3,(H,21,26)(H,22,24)

    InChI Key

    WODRALVQFXPLKV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=C(C=C3)F)F

    Origin of Product

    United States

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